molecular formula C6H11N B105105 2,3-Dimethylbutanenitrile CAS No. 20654-44-8

2,3-Dimethylbutanenitrile

Cat. No. B105105
CAS RN: 20654-44-8
M. Wt: 97.16 g/mol
InChI Key: ZMRCOHMOBLASFC-UHFFFAOYSA-N
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Description

2,3-Dimethylbutanenitrile is a chemical compound that is closely related to various other compounds studied in the literature. While the specific compound 2,3-dimethylbutanenitrile itself is not directly mentioned in the provided papers, the related compounds such as 2,3-dimethylbutane and its derivatives have been the subject of research. These studies provide insights into the molecular behavior, synthesis, and reactivity of similar molecules, which can be extrapolated to understand 2,3-dimethylbutanenitrile.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how 2,3-dimethylbutanenitrile might be synthesized. For instance, 2-amino-2,3-dimethylbutanamide, a derivative of 2,3-dimethylbutanenitrile, was synthesized through the reaction of 2-amino-2,3-dimethylbutanonitrile with sulfuric acid . This suggests that functionalized derivatives of 2,3-dimethylbutanenitrile can be synthesized using common reagents and may involve similar procedures.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-dimethylbutanenitrile has been characterized using crystallography. For example, the crystal structure of 2,3-dibromo-2,3-dimethylbutane exhibits a disordered nature with multiple orientations in the crystal lattice . This information can be useful in predicting the crystallographic properties of 2,3-dimethylbutanenitrile by analogy.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 2,3-dimethylbutanenitrile has been explored in various studies. For instance, 2,3-dimethylbutane can be selectively converted into 2,3-dimethylbutenes using bimetallic catalysts . Additionally, the transformation of 2-methylpropene to 2,3-dimethylbutene catalyzed by an alumina-supported tungsten hydride indicates the potential for carbon-carbon bond formation reactions involving similar molecules . These studies provide a basis for understanding the types of chemical reactions that 2,3-dimethylbutanenitrile may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2,3-dimethylbutanenitrile can be inferred from the decomposition studies of 2,3-dimethylbutane. The decomposition in the presence of oxygen has been thoroughly investigated, revealing the formation of various products and providing kinetic data that can be used to estimate bond dissociation energies . This information is valuable for predicting the stability and reactivity of 2,3-dimethylbutanenitrile under similar conditions.

Scientific Research Applications

Synthesis and Chemical Reactions

2,3-Dimethylbutanenitrile has been explored in various synthetic and chemical reaction studies. It serves as a key intermediate in the synthesis of diverse chemical compounds. For example, it was used in the direct cyclization to form 1-amino-2,2-dimethylcyclopropane-1-carbonitrile and related products, demonstrating its role in generating functionalized cyclopropanes, which are significant in medicinal chemistry and materials science (Aelterman et al., 1999).

Radiolysis Studies

In radiation chemistry, 2,3-dimethylbutanenitrile has been a subject of study to understand the effects of gamma radiolysis on branched chain hydrocarbons. This research is crucial for understanding the stability and degradation pathways of hydrocarbons under irradiation, which has implications in fields like material science and nuclear chemistry (Castello et al., 1974).

Environmental Studies

The compound has been identified as a significant emission from laser printers, highlighting its environmental and occupational health relevance. Understanding its presence in printer emissions is crucial for assessing indoor air quality and potential health impacts (Barrero-Moreno et al., 2008).

Medicinal Chemistry

In medicinal chemistry, derivatives of 2,3-dimethylbutanenitrile have been synthesized for potential therapeutic applications. For instance, its role in developing new progesterone receptor modulators suggests its utility in the field of female healthcare, including contraception and treatment of certain cancers (Fensome et al., 2008).

Thermodynamic Studies

The compound has been studied for its phase behavior and thermodynamic properties. Such studies are important in material science, especially in understanding the properties of materials at different temperatures and states (Adachi et al., 1971).

Catalysis Research

Research on 2,3-dimethylbutanenitrile includes studies on its hydrogenolysis over various supported catalysts. This research is vital for the development of more efficient and selective industrial catalytic processes (Machiels, 1979).

Safety And Hazards

2,3-Dimethylbutanenitrile is classified as a combustible liquid . It is toxic if swallowed and fatal in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2,3-dimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5(2)6(3)4-7/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRCOHMOBLASFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbutanenitrile

CAS RN

20654-44-8
Record name 2,3-dimethylbutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Sedlák, P Drabina, M Svobodova, J Hanusek - Synlett, 2008 - thieme-connect.com
Alkylation of methyl 4-hydroxybenzoate with α-methoxy-ω-methanesulfonylpoly (ethylene glycol)(M= 5 000) and α, ω-bismethanesulfonylpoly (ethylene glycol)(M= 10 000) has been …
Number of citations: 7 www.thieme-connect.com
M Sedlák, J Kaválek, P Mitaš… - Collection of …, 1998 - cccc.uochb.cas.cz
The cyclization reaction of substituted 2-(benzoylamino)alkanamides 1a-1i giving the corresponding substituted 2-phenylimidazol-4(5H)-ones 2a-2i has been studied. The equilibrium …
Number of citations: 13 cccc.uochb.cas.cz
EC Tuazon - 1966 - ecommons.udayton.edu
Part I: The Infrared Spectra of Saturated Aliphatic Mono-nitri les in the l5-40 Micron Region The infrared spectra of a number of normal and branched-chain aliphatic mononitri les have …
Number of citations: 0 ecommons.udayton.edu
P Drabina, M Sedlák, A Růžička, AV Malkov… - Tetrahedron …, 2008 - Elsevier
Both (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides have been prepared by the reductive benzylation of (R)- and (S)-2-amino-2,3-dimethylbutanamides, followed by reductive …
Number of citations: 12 www.sciencedirect.com
Y Yin - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
The title compound, C6H14N2O, was synthesized by the reaction between 2-amino-2,3-dimethylbutanonitrile and oil of vitriol (sulfuric acid). A racemic mixture of L- and R-2-amino-2,3-…
Number of citations: 10 scripts.iucr.org
LQ Jin, ZT Li, ZQ Liu, YG Zheng… - Journal of industrial …, 2014 - academic.oup.com
Methionine as an essential amino acid has been attracting more attention for its important applications in food and feed additives. In this study, for efficient production of methionine from …
Number of citations: 13 academic.oup.com
M Sedlák, A Halama, J Kaválek… - Collection of …, 1995 - cccc.uochb.cas.cz
A new type of herbicides based on imidazolinones has been introduced into agriculture under commercial names of Arsenal, Pursuit, Scepter, Assert etc. by American Cyanamid …
Number of citations: 18 cccc.uochb.cas.cz
ZQ Liu, LZ Dong, F Cheng, YP Xue… - Journal of agricultural …, 2011 - ACS Publications
Nitrilases are important industrial enzymes that convert nitriles directly into the corresponding carboxylic acids. In the current work, the fragment with a length of 1068 bp that encodes …
Number of citations: 55 pubs.acs.org
JF Zhang, ZQ Liu, YG Zheng - Journal of the Taiwan Institute of Chemical …, 2013 - Elsevier
The nitrilase activity of a newly isolate strain, Alcaligenes faecalis WBX11, which is capable of catalyzing the direct hydrolysis of iminodiacetonitrile to its corresponding dicarboxylic acid …
Number of citations: 15 www.sciencedirect.com
M Faisal - Green Sustainable Process for Chemical and …, 2021 - Elsevier
Recent advances in the application of enzymes with fluorosolvents led to high stereo-, regio-, and chemoselectivities, improvements in the stability of enzymes, and cost reduction of …
Number of citations: 1 www.sciencedirect.com

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